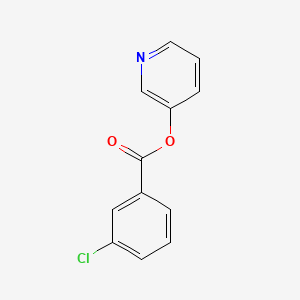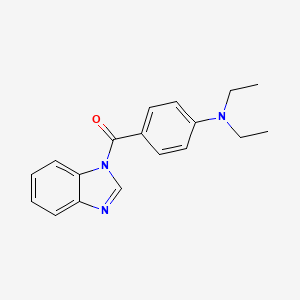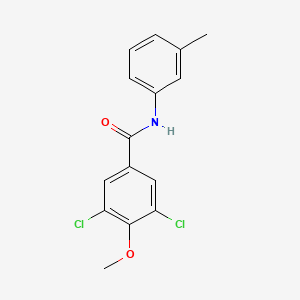![molecular formula C13H18N2O4 B5737090 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B5737090.png)
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4,5-dimethoxy-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with pyrrolidine. The reaction is carried out in an organic solvent such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Manganese (IV) oxide is often used as an oxidizing agent to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reducing the nitro group to an amino group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Reduction: 1-[(4,5-Dimethoxy-2-aminophenyl)methyl]pyrrolidine.
Substitution: Products with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol .
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone .
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine .
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-7-10(9-14-5-3-4-6-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYPQGYGXNKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate](/img/structure/B5737046.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5737052.png)
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)



![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B5737084.png)

![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)


